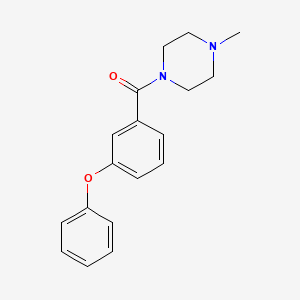![molecular formula C17H22N2OS B5305408 2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound featuring a morpholine ring substituted with a thiazole moiety and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.
Formation of the Morpholine Ring: The morpholine ring is typically formed by the reaction of diethanolamine with a suitable dehydrating agent.
Final Coupling: The final step involves coupling the thiazole and morpholine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylphenyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-phenylmorpholine: Similar structure but lacks the thiazole ring.
4-Methyl-2-(4-methylphenyl)thiazole: Contains the thiazole and methylphenyl groups but lacks the morpholine ring.
Uniqueness
2,6-Dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of the morpholine ring, thiazole moiety, and methylphenyl group, which imparts distinct chemical and biological properties not found in simpler analogs.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-4-6-15(7-5-12)17-18-16(11-21-17)10-19-8-13(2)20-14(3)9-19/h4-7,11,13-14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFFWVAYERVOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5305327.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5305363.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5305383.png)
![(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5305385.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)

![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)


